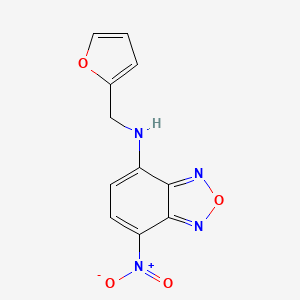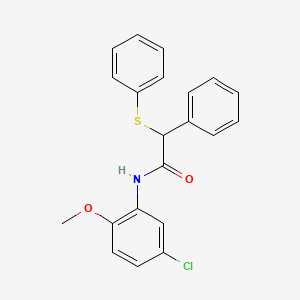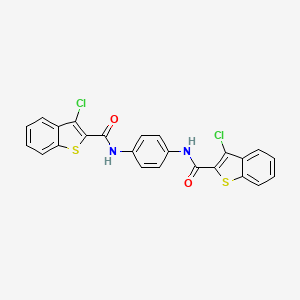![molecular formula C16H24ClNO5 B5105063 N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5105063.png)
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenoxy group and a tertiary amine group. The presence of oxalic acid as a counterion further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary or secondary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
- N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline
- 4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Uniqueness
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine stands out due to its specific molecular structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-10-8-12(9-11(2)13(10)15)17-7-6-16-14(3,4)5;3-1(4)2(5)6/h8-9,16H,6-7H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLLBCSMBLFSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)

![7-[(2,3-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5104982.png)



![N'-[(4-chlorophenyl)methyl]-N-propyloxamide](/img/structure/B5104995.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5105006.png)

![2-ethoxyethyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5105024.png)
![1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5105031.png)
![2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B5105039.png)

![2,4-dichlorobenzaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5105062.png)
